Cas no 1805073-55-5 (5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine)

5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine is a versatile pyridine derivative with a unique structural framework, featuring both difluoromethyl and aminomethyl functional groups. Its distinct substitution pattern enhances reactivity and selectivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group contributes to improved metabolic stability and bioavailability, while the aminomethyl moiety offers a handle for further functionalization. The methoxy and methyl substituents further modulate electronic and steric properties, facilitating tailored applications in medicinal chemistry. This compound is particularly useful in the development of bioactive molecules, where precise control over molecular interactions is critical.
5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine structure
1805073-55-5 structure
商品名:5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine
CAS番号:1805073-55-5
MF:C9H12F2N2O
メガワット:202.201189041138
CID:4895274

5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine
    • インチ: 1S/C9H12F2N2O/c1-5-7(9(10)11)8(14-2)6(3-12)4-13-5/h4,9H,3,12H2,1-2H3
    • InChIKey: UEBRRMCWURTCPW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C)=NC=C(CN)C=1OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 48.1

5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029020555-1g
5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine
1805073-55-5 95%
1g
$2,779.20 2022-04-01
Alichem
A029020555-250mg
5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine
1805073-55-5 95%
250mg
$1,029.00 2022-04-01
Alichem
A029020555-500mg
5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine
1805073-55-5 95%
500mg
$1,853.50 2022-04-01

5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine 関連文献

5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridineに関する追加情報

Introduction to 5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine (CAS No. 1805073-55-5)

5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine, identified by its CAS number 1805073-55-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyridine derivative exhibits a unique structural configuration that makes it a valuable candidate for further exploration in drug development. The presence of both amine and difluoromethyl functional groups, along with the methoxy and methyl substituents, endows this molecule with distinct chemical properties that are of great interest to researchers.

The compound's molecular structure is characterized by a pyridine core, which is a common scaffold in many biologically active molecules. The aminomethyl group at the 5-position introduces a nucleophilic center, making it potentially reactive in various chemical transformations. This reactivity is particularly useful in the synthesis of more complex molecules, such as those intended for therapeutic applications. The difluoromethyl group at the 3-position adds electronic complexity, influencing the compound's interactions with biological targets and potentially enhancing its pharmacological properties.

Recent advancements in pharmaceutical research have highlighted the importance of fluorinated compounds in drug design. The difluoromethyl group, in particular, has been shown to improve metabolic stability, binding affinity, and overall bioavailability of drug candidates. In the context of 5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine, this feature may contribute to its potential as a building block for novel therapeutics.

The methoxy group at the 4-position and the methyl group at the 2-position further refine the compound's electronic and steric environment. These substituents can influence the compound's solubility, lipophilicity, and interactions with biological receptors. Such fine-tuned structural features are crucial for optimizing drug-like properties, ensuring that the molecule behaves appropriately within a biological system.

Current research in medicinal chemistry often focuses on developing small molecules that can modulate biological pathways effectively. 5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine fits into this broader context as a versatile intermediate that could be used to synthesize more complex pharmacophores. Its unique combination of functional groups makes it a promising candidate for further investigation into potential therapeutic applications.

In vitro studies have begun to explore the biological activity of this compound. Preliminary data suggest that it may exhibit properties relevant to areas such as inflammation modulation and enzyme inhibition. These early findings are encouraging and warrant further exploration through more comprehensive biochemical assays. The ability to modify specific parts of the molecule allows researchers to fine-tune its activity towards desired targets, making it a valuable asset in drug discovery pipelines.

The synthesis of 5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine involves multi-step organic reactions that require careful optimization. Advanced synthetic techniques, including transition metal catalysis and flow chemistry, may be employed to enhance yield and purity. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for research purposes.

As computational chemistry plays an increasingly important role in drug discovery, virtual screening methods are being used to identify potential hits based on structural features similar to known bioactive compounds. 5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine has been identified as a structurally interesting molecule through such computational approaches, suggesting its potential relevance in therapeutic contexts.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its full pharmacological profile. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its therapeutic potential. As more data becomes available, it is expected that this molecule will find applications in both academic research and industrial drug development.

In conclusion,5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine (CAS No. 1805073-55-5) represents an intriguing compound with significant potential in pharmaceutical chemistry. Its unique structural features and reported biological activities make it a compelling subject for further study. As research continues to advance, this molecule is likely to play an important role in the development of new therapeutic agents.

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